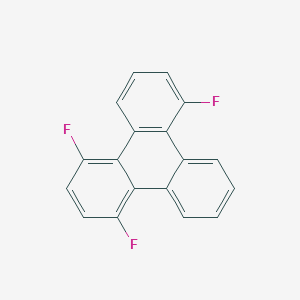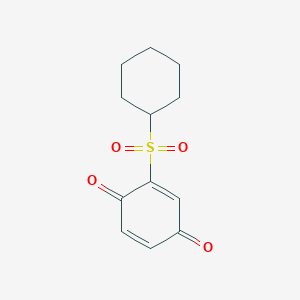![molecular formula C15H15N5O B14355696 N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide CAS No. 91827-29-1](/img/structure/B14355696.png)
N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide is a complex organic compound with a unique structure that includes both diazenyl and hydrazinylidene functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-methyl-2-phenylacetamide with diazonium salts under controlled conditions to introduce the diazenyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diazenyl or hydrazinylidene groups, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide involves its interaction with specific molecular targets and pathways. The diazenyl and hydrazinylidene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of cell death in certain cases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-2-phenylacetamide: A simpler compound with similar structural features but lacking the diazenyl and hydrazinylidene groups.
N-Phenylacetamide: Another related compound with a similar backbone but different functional groups.
Uniqueness
N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide is unique due to its combination of diazenyl and hydrazinylidene groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
91827-29-1 |
|---|---|
Molekularformel |
C15H15N5O |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
N-methyl-2-phenyldiazenyl-2-(phenylhydrazinylidene)acetamide |
InChI |
InChI=1S/C15H15N5O/c1-16-15(21)14(19-17-12-8-4-2-5-9-12)20-18-13-10-6-3-7-11-13/h2-11,17H,1H3,(H,16,21) |
InChI-Schlüssel |
LGEMMFJZCRRATP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C(=NNC1=CC=CC=C1)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


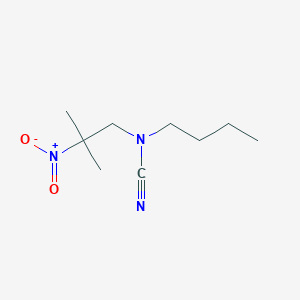
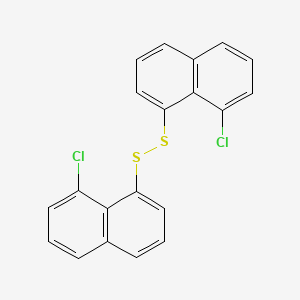
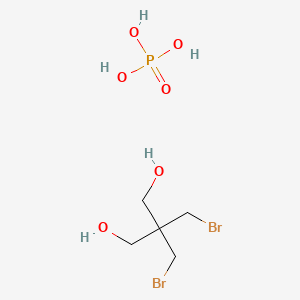
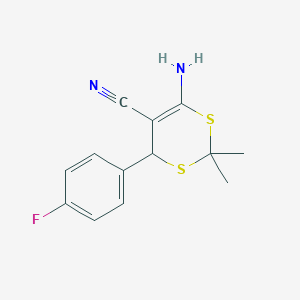

![1-([1,1'-Biphenyl]-2-yl)propan-1-one](/img/structure/B14355632.png)

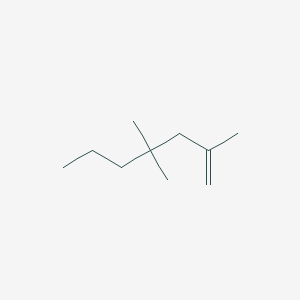
![Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane](/img/structure/B14355645.png)
![N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide](/img/structure/B14355651.png)
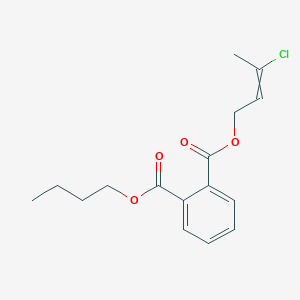
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol)](/img/structure/B14355659.png)
